2,4-dichloro-N-((2-chloropyridin-3-yl)carbamothioyl)benzamide
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Overview
Description
2,4-dichloro-N-((2-chloropyridin-3-yl)carbamothioyl)benzamide is a novel thiourea derivative . Thiourea derivatives have been found to be useful ligands for the potential determination of traces of the transition metals . They can form chelates with monodentate or bidentate depending on the protonation states as neutral ligands or mono-/di-anions .
Synthesis Analysis
The synthesis of this compound is achieved in two steps. The first step involves refluxing KSCN with 3,4-dichloro benzoyl chloride in CH3CN solvent . The second step involves the reaction of the resulting filtrate from the first step with 2-amino-5-chloropyridine .Molecular Structure Analysis
The molecular structure of this compound has been characterized by elemental analysis, FTIR, and 1H-NMR techniques . It has also been characterized by single-crystal X-ray diffraction method .Chemical Reactions Analysis
The copper (II), Cobalt (II), Nickel (II) and Zinc (II) chloride and acetate salts were coordinated with the ligand in the 1:1 and 1:2 mole ratios (M:L) in the solvent mixture of DMF/H2O or CHCl3/methanol to form the complexes .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound have been characterized by mass spectrometry, elemental analysis, magnetic moments, conductivity measurements, solubility test, UV-visible . The observed UV-visible, elemental analysis, molar conductivity, magnetic moment measurements and solubility test revealed that the metal ion in all prepared complexes adopted four coordinated square planar structures .Scientific Research Applications
Synthesis and Characterization Derivatives of N-(pyridine-2-ylcarbamothioyl)benzamide have been synthesized through the reaction of potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives. The process involves oxidation using copper(ii) chloride, leading to cyclization and the formation of new derivatives with potential applications in materials science and pharmaceutical research due to their complexation with copper(II) ions. This synthesis route highlights the compound's relevance in developing new chemical entities with desired biological or chemical properties (Adhami et al., 2014).
Cytotoxic Activity Research has explored the cytotoxic activity of related compounds against human cancer cell lines, including breast cancer and prostate adenocarcinoma. Some derivatives demonstrate significant cytotoxicity, offering a foundation for further investigation into anticancer agents. This underscores the potential of 2,4-dichloro-N-((2-chloropyridin-3-yl)carbamothioyl)benzamide derivatives in oncological research and the development of new therapeutic agents (Adhami et al., 2014).
Antipathogenic Activity Thiourea derivatives, including compounds structurally similar to this compound, have been investigated for their antipathogenic activity. These studies aim at developing novel antimicrobial agents with antibiofilm properties, critical in addressing antibiotic resistance and infections associated with biofilms. This application is particularly relevant in medical research and public health (Limban, Marutescu, & Chifiriuc, 2011).
Antimicrobial Activity Some derivatives exhibit antimicrobial activity against both gram-positive and gram-negative bacteria, highlighting the compound's potential in developing new antibacterial agents. This broad-spectrum activity is crucial for pharmaceutical research and development, especially in the era of increasing antibiotic resistance (Adam et al., 2016).
Future Directions
Properties
IUPAC Name |
2,4-dichloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl3N3OS/c14-7-3-4-8(9(15)6-7)12(20)19-13(21)18-10-2-1-5-17-11(10)16/h1-6H,(H2,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMPNQBLOMBOIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)NC(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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